

Commercial suppliers and availability of 4-Hexadecylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hexadecylphenol

Cat. No.: B1596523

[Get Quote](#)

4-Hexadecylphenol: A Technical Guide for Researchers

An In-depth Overview of Commercial Availability, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexadecylphenol is a long-chain alkylphenol that holds potential for various research and development applications. This technical guide provides a comprehensive overview of its commercial availability, synthesis methodologies, and known biological activities of related compounds, offering a valuable resource for professionals in the fields of chemistry and life sciences. While specific data on the biological effects of **4-Hexadecylphenol** remains limited, this document compiles available information on its properties and the broader class of alkylphenols to guide future research endeavors.

Commercial Availability

4-Hexadecylphenol is available from a number of commercial chemical suppliers catering to the research and development community. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experimentation.

Table 1: Commercial Suppliers of **4-Hexadecylphenol**

Supplier	Purity	Available Quantities	CAS Number
BroadPharm	>95%	25 mg, 50 mg, 100 mg, 250 mg	2589-78-8
MedChemExpress	>98%	50 mg, 100 mg	2589-78-8
CymitQuimica	Not specified	50 mg, 100 mg, 250 mg	2589-78-8
Santa Cruz Biotechnology	Not specified	1 g, 5 g	2589-78-8
Toronto Research Chemicals	>98%	100 mg, 500 mg, 1 g	2589-78-8

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of **4-Hexadecylphenol** is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for **4-Hexadecylphenol**

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₈ O	PubChem
Molecular Weight	318.5 g/mol	PubChem
CAS Number	2589-78-8	PubChem
Appearance	Solid (form may vary)	CymitQuimica[1]
Purity	Typically >95%	BroadPharm, MedChemExpress
Solubility	Soluble in organic solvents	General chemical knowledge
Storage Temperature	-20°C	BroadPharm

Synthesis of 4-Hexadecylphenol

The primary method for the synthesis of **4-Hexadecylphenol** is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the reaction of phenol with a C16 alkylating agent in the presence of a Lewis acid catalyst.

General Reaction Scheme

The overall reaction can be depicted as follows:

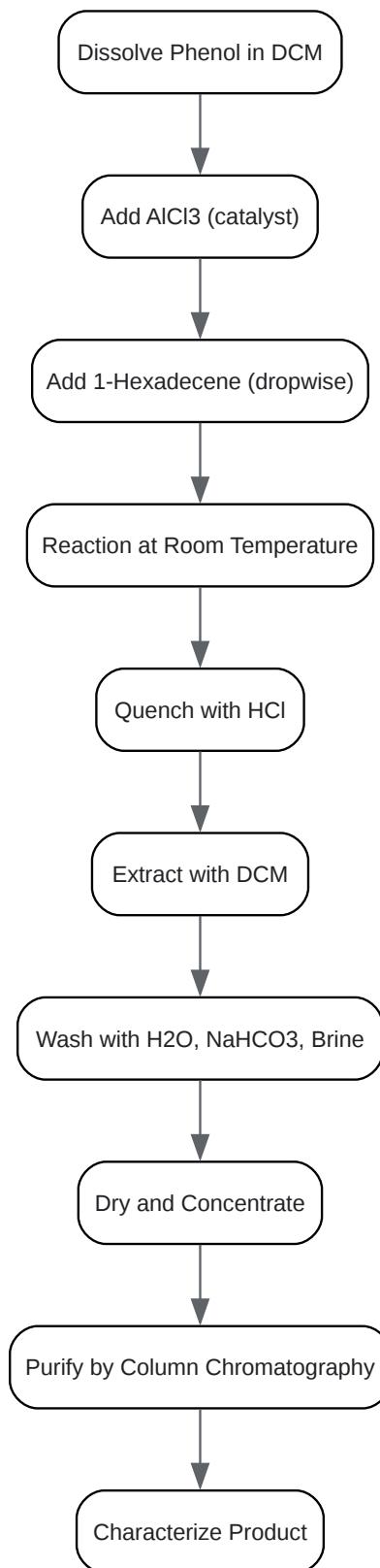
[Click to download full resolution via product page](#)

Caption: General reaction for the synthesis of **4-Hexadecylphenol**.

Detailed Experimental Protocol (Hypothetical)

While a specific, detailed protocol for the synthesis of **4-Hexadecylphenol** is not readily available in the searched literature, a general procedure based on the Friedel-Crafts alkylation of phenol with 1-hexadecene can be proposed. Note: This is a hypothetical protocol and requires optimization and safety assessment before implementation.

Materials:


- Phenol
- 1-Hexadecene
- Anhydrous Aluminum Chloride (AlCl_3) or other suitable Lewis acid catalyst
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

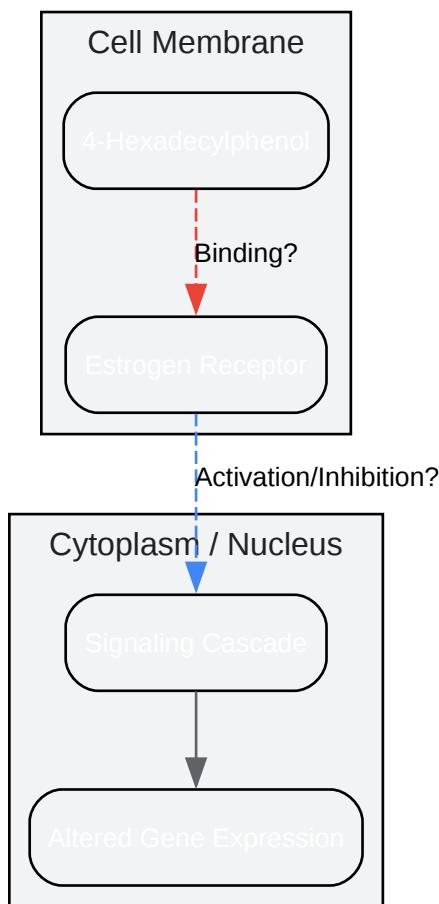
- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol in anhydrous DCM.
- Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.
- Alkylation: Add 1-hexadecene dropwise from the dropping funnel to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid.

- Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired **4-Hexadecylphenol** isomer.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Hexadecylphenol**.


Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological activity and effects on signaling pathways of **4-Hexadecylphenol** are scarce in the available literature. However, research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, suggests that these compounds can exhibit biological effects, primarily as endocrine-disrupting chemicals.

It is hypothesized that long-chain alkylphenols may interact with cellular signaling pathways, although the specific mechanisms for the 4-hexadecyl derivative are yet to be elucidated. Based on studies of related compounds, potential areas of investigation for **4-Hexadecylphenol** could include:

- Estrogen Receptor Signaling: Shorter-chain alkylphenols are known to be xenoestrogens, capable of binding to estrogen receptors and modulating their activity.
- TGF- β Signaling Pathway: Some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor- β (TGF- β) signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.

Hypothesized Signaling Pathway Interaction:

[Click to download full resolution via product page](#)

Caption: Hypothesized interaction of **4-Hexadecylphenol** with a cellular signaling pathway.

It is critical to emphasize that these are potential areas of investigation based on the activities of structurally related compounds, and dedicated research is required to determine the specific biological effects of **4-Hexadecylphenol**.

Conclusion and Future Directions

4-Hexadecylphenol is a commercially available long-chain alkylphenol with potential applications in various research areas. While its synthesis can be achieved through established methods like the Friedel-Crafts alkylation, specific and optimized protocols are yet to be widely published. The biological activity of **4-Hexadecylphenol** remains largely unexplored. Future research should focus on:

- Developing and optimizing a detailed, reproducible synthesis protocol.
- Investigating the cytotoxic and other biological effects of **4-Hexadecylphenol** in various cell lines.
- Elucidating its potential interactions with specific cellular signaling pathways, particularly in the context of endocrine disruption.

This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of **4-Hexadecylphenol**, highlighting the current knowledge gaps and suggesting avenues for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial suppliers and availability of 4-Hexadecylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596523#commercial-suppliers-and-availability-of-4-hexadecylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com